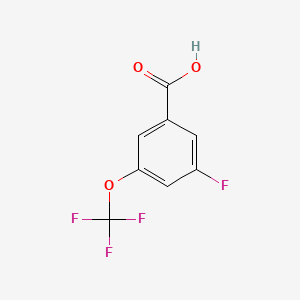

3-Fluoro-5-(trifluoromethoxy)benzoic acid

Vue d'ensemble

Description

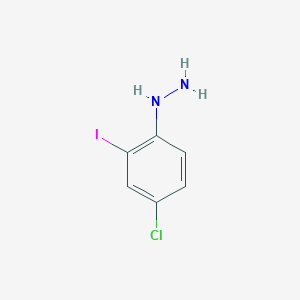

3-Fluoro-5-(trifluoromethoxy)benzoic acid is a benzoic acid derivative . It features a fluoride and a trifluoromethyl at the 3- and 5-positions, respectively . This compound is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

Synthesis Analysis

While specific synthesis methods for 3-Fluoro-5-(trifluoromethoxy)benzoic acid were not found, benzoic acid derivatives like this can generally be attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Molecular Structure Analysis

The molecular formula of 3-Fluoro-5-(trifluoromethoxy)benzoic acid is C8H4F4O3 . Its molecular weight is 224.11 g/mol . The structure features a fluoride and a trifluoromethyl group at the 3- and 5-positions, respectively, on the benzoic acid ring .Chemical Reactions Analysis

3-Fluoro-5-(trifluoromethoxy)benzoic acid, as a benzoic acid building block, can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis

The density of 3-Fluoro-5-(trifluoromethoxy)benzoic acid is approximately 1.5 g/cm3 . Its boiling point is around 231.2°C at 760 mmHg . The compound has a molar refractivity of 40.3 cm3 . It has 3 freely rotating bonds and its polar surface area is 47 Å2 .Applications De Recherche Scientifique

1. Synthesis and Functionalization

3-Fluoro-5-(trifluoromethoxy)benzoic acid is utilized in the synthesis of various chemical compounds. For instance, it's involved in the synthesis of 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)adenine, a compound with a selectively removable protecting group, useful in the field of nucleoside chemistry (Maruyama, Takamatsu, Kozai, Satoh, & Izawa, 1999). Additionally, the compound is key in organometallic methods for functionalizing aromatic and heterocyclic substrates, offering new pathways to create diverse building blocks for therapeutic or pesticidal activity (Schlosser, 2005).

2. Magnetic Properties and Coordination Chemistry

It's also used in the synthesis of linear trinuclear cobalt clusters, where it plays a role in transferring magnetic interactions. This application highlights its relevance in coordination chemistry and materials science (Li, Wang, Zhang, Zhang, & Chen, 2014).

3. Development of Novel Fluorescence Probes

In the development of fluorescence probes, derivatives of this compound have been synthesized for detecting reactive oxygen species. This application is significant in biological and chemical research, where precise detection of specific molecular species is crucial (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Relevant Papers Several papers have been published related to compounds similar to 3-Fluoro-5-(trifluoromethoxy)benzoic acid. For example, a paper by C. Limban et al. discusses the antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents . Another paper by L. Friggeri et al. presents the structure-based design of VNI derivatives to target fungal infections . A study by R. Hansa et al. describes the development of potent anti-gram-positive bacterial agents . Lastly, a paper by Z. Zhu et al. discusses how oligothiophene compounds inhibit the membrane fusion between H5N1 avian influenza virus and the endosome of host cells .

Propriétés

IUPAC Name |

3-fluoro-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEBABGCYLHTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-(trifluoromethoxy)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1401295.png)

![1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone](/img/structure/B1401309.png)

![3-[(6-bromopyridin-2-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1401310.png)

![1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B1401312.png)